

# An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Ceftolozane Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Ceftolozane sulfate |           |
| Cat. No.:            | B1250060            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Abstract**

**Ceftolozane sulfate**, a novel cephalosporin antibiotic, in combination with the β-lactamase inhibitor tazobactam, presents a formidable therapeutic option against multidrug-resistant Gram-negative bacteria, particularly Pseudomonas aeruginosa. This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of **ceftolozane sulfate**. It delves into its mechanism of action, absorption, distribution, metabolism, and excretion, supported by quantitative data presented in structured tables. Furthermore, this guide outlines detailed methodologies for key in vitro and in vivo experiments crucial for the evaluation of its antimicrobial efficacy. Visual representations of its mechanism of action and experimental workflows are provided through Graphviz diagrams to facilitate a deeper understanding of its pharmacological profile.

# Introduction

The emergence of multidrug-resistant (MDR) Gram-negative pathogens constitutes a significant global health threat. Ceftolozane, a fifth-generation cephalosporin, was developed to address this challenge. Its structural modifications enhance its stability against common resistance mechanisms employed by bacteria, such as hydrolysis by AmpC β-lactamases.[1] When combined with tazobactam, a well-established β-lactamase inhibitor, its spectrum of



activity is broadened to include many extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae.[2][3] This guide serves as a technical resource for professionals in the field of drug development and research, offering a detailed examination of the pharmacokinetic and pharmacodynamic characteristics of **ceftolozane sulfate**.

# **Pharmacokinetics**

The pharmacokinetic profile of **ceftolozane sulfate** is characterized by linear and predictable behavior in humans.[4] It is administered intravenously and its disposition is primarily influenced by renal function.[5]

# **Absorption**

As an intravenously administered drug, **ceftolozane sulfate** bioavailability is 100%. Peak plasma concentrations are achieved shortly after the completion of the infusion.[6]

### Distribution

Ceftolozane exhibits a relatively low volume of distribution, suggesting its distribution is primarily confined to the extracellular fluid.[4] Plasma protein binding of ceftolozane is low.

# Metabolism

Ceftolozane is not metabolized to any significant extent in the human body.[7]

## **Excretion**

The primary route of elimination for ceftolozane is renal excretion, with the majority of the dose recovered unchanged in the urine.[7] This renal clearance is highly correlated with creatinine clearance, necessitating dose adjustments in patients with renal impairment.[5]

# **Quantitative Pharmacokinetic Parameters**

The following tables summarize the key pharmacokinetic parameters of ceftolozane in healthy adults with normal renal function.

Table 1: Single-Dose Pharmacokinetic Parameters of Ceftolozane (1g) in Healthy Adults



| Parameter           | Mean Value                              | Reference |
|---------------------|-----------------------------------------|-----------|
| Cmax (μg/mL)        | ~74.4                                   | [6]       |
| AUC0-∞ (μg·h/mL)    | Not explicitly stated in a single value |           |
| t1/2 (hours)        | ~2.5                                    | [4]       |
| Vss (L)             | ~13.5                                   | [5]       |
| CL (L/h)            | ~5.1                                    | [4]       |
| Protein Binding (%) | 16-21                                   |           |

Table 2: Multiple-Dose (1g every 8 hours) Pharmacokinetic Parameters of Ceftolozane in Healthy Adults

| Parameter          | Mean Value                              | Reference |
|--------------------|-----------------------------------------|-----------|
| Cmax (μg/mL)       | ~74.4                                   | [6]       |
| AUC0-8h (μg·h/mL)  | Not explicitly stated in a single value |           |
| t1/2 (hours)       | ~2.6                                    | [4]       |
| Accumulation Ratio | No appreciable accumulation             | [6]       |

Table 3: Effect of Renal Impairment on Ceftolozane Pharmacokinetics



| Renal<br>Function<br>Category                        | Creatinine<br>Clearance<br>(mL/min) | Recommended<br>Ceftolozane/Ta<br>zobactam<br>Dose | Fold Increase<br>in Ceftolozane<br>AUC | Reference |
|------------------------------------------------------|-------------------------------------|---------------------------------------------------|----------------------------------------|-----------|
| Normal                                               | >90                                 | 1.5 g q8h                                         | 1.0                                    | [8]       |
| Mild Impairment                                      | 50-89                               | 1.5 g q8h                                         | ~1.1-1.5                               | [8]       |
| Moderate<br>Impairment                               | 30-49                               | 750 mg q8h                                        | ~2.5                                   | [5]       |
| Severe<br>Impairment                                 | 15-29                               | 375 mg q8h                                        | ~4.5                                   | [5]       |
| End-Stage Renal<br>Disease (ESRD)<br>on Hemodialysis | <15                                 | 750 mg loading<br>dose, then 150<br>mg q8h        | Substantially removed by hemodialysis  | [8]       |

# **Pharmacodynamics**

The pharmacodynamic profile of ceftolozane is intrinsically linked to its mechanism of action and its ability to achieve and maintain concentrations at the site of infection that are sufficient to inhibit bacterial growth.

# **Mechanism of Action**

Ceftolozane exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[9] It has a high affinity for essential penicillin-binding proteins (PBPs), particularly PBP3 in P. aeruginosa and E. coli, as well as PBP1b and PBP1c.[3][10] The binding of ceftolozane to these enzymes blocks the transpeptidation step in peptidoglycan synthesis, leading to the weakening of the cell wall and ultimately cell lysis.[11] Tazobactam, by inhibiting many Class A and some Class C  $\beta$ -lactamases, protects ceftolozane from degradation, thereby extending its antibacterial spectrum.[2]





Click to download full resolution via product page

Mechanism of action of ceftolozane/tazobactam.

# **In Vitro Activity**

Ceftolozane/tazobactam demonstrates potent in vitro activity against a broad range of Gramnegative pathogens. The minimum inhibitory concentration (MIC) is a key pharmacodynamic parameter used to quantify this activity.

Table 4: In Vitro Activity of Ceftolozane/Tazobactam Against Key Gram-Negative Pathogens

| Organism                               | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |
|----------------------------------------|---------------|---------------|-----------|
| Pseudomonas<br>aeruginosa              | 0.5           | 2             | [12]      |
| Escherichia coli                       | ≤0.25         | 0.5           | [12]      |
| Klebsiella<br>pneumoniae               | 0.25/0.5      | 2/4           | [12]      |
| Enterobacteriaceae<br>(ESBL-producing) | 0.5           | 4             | [12]      |

# **Pharmacodynamic Index**



The key pharmacodynamic index that best correlates with the efficacy of β-lactam antibiotics, including ceftolozane, is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC).[13] For ceftolozane, a target of 40-50% fT>MIC is generally associated with bactericidal activity.[12]

# **Experimental Protocols**

This section provides an overview of the methodologies for key experiments used to evaluate the pharmacokinetics and pharmacodynamics of **ceftolozane sulfate**.

# **Minimum Inhibitory Concentration (MIC) Determination**

The broth microdilution method, performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines, is the standard for determining the MIC of ceftolozane/tazobactam. [14][15]

#### Protocol Overview:

- Preparation of Antimicrobial Solutions: A series of twofold dilutions of ceftolozane (with a fixed concentration of tazobactam, typically 4 μg/mL) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
- Inoculum Preparation: A standardized inoculum of the test organism is prepared to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of a microtiter plate.
- Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.
- Reading Results: The MIC is recorded as the lowest concentration of ceftolozane that completely inhibits visible growth of the organism.





Click to download full resolution via product page

Workflow for MIC determination by broth microdilution.

# **Time-Kill Curve Analysis**

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[16][17]

#### **Protocol Overview:**

 Inoculum Preparation: A starting inoculum of the test organism (e.g., 10<sup>6</sup> CFU/mL) is prepared in a suitable broth medium.



- Drug Exposure: The bacterial suspension is exposed to various concentrations of ceftolozane/tazobactam (e.g., 1x, 2x, 4x MIC). A growth control (no antibiotic) is included.
- Sampling: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
- Viable Cell Counting: Serial dilutions of the samples are plated on agar plates, and the number of viable colonies is counted after incubation.
- Data Analysis: The log10 CFU/mL is plotted against time to generate the time-kill curve.
  Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

# In Vivo Efficacy Studies (Murine Thigh Infection Model)

Animal models are essential for evaluating the in vivo efficacy of new antimicrobial agents. The neutropenic murine thigh infection model is commonly used.[18]

#### **Protocol Overview:**

- Induction of Neutropenia: Mice are rendered neutropenic by the administration of cyclophosphamide.
- Infection: A standardized inoculum of the test organism is injected into the thigh muscle of the mice.
- Treatment: At a specified time post-infection, treatment with ceftolozane/tazobactam (at various doses and dosing intervals) or a comparator agent is initiated.
- Efficacy Assessment: At the end of the treatment period (e.g., 24 hours), mice are euthanized, and the thighs are homogenized to determine the bacterial load (CFU/thigh).
- Data Analysis: The reduction in bacterial load in the treated groups is compared to the control group to assess efficacy.





Click to download full resolution via product page

Workflow for in vivo efficacy testing in a murine thigh infection model.

## Conclusion

**Ceftolozane sulfate**, in combination with tazobactam, exhibits a favorable pharmacokinetic and pharmacodynamic profile for the treatment of infections caused by susceptible Gramnegative bacteria. Its linear pharmacokinetics, low protein binding, and primary renal elimination provide a predictable exposure-response relationship. The potent in vitro activity,



coupled with a well-defined pharmacodynamic target (%fT>MIC), supports its clinical utility. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and development of this important antimicrobial agent. A thorough understanding of its PK/PD characteristics is paramount for optimizing dosing regimens, minimizing the emergence of resistance, and ensuring successful clinical outcomes in the fight against multidrug-resistant pathogens.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Ceftolozane/tazobactam: a novel cephalosporin/β-lactamase inhibitor combination with activity against multidrug-resistant gram-negative bacilli PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceftolozane/Tazobactam: A New Option in the Treatment of Complicated Gram-Negative Infections PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceftolozane-tazobactam: When, how and why using it? PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Safety of Intravenous Ceftolozane-Tazobactam in Healthy Adult Subjects following Single and Multiple Ascending Doses PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceftolozane/Tazobactam PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. In vitro activity of ceftolozane/tazobactam in combination with other classes of antibacterial agents PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. microbenotes.com [microbenotes.com]
- 10. Molecular mechanisms leading to ceftolozane/tazobactam resistance in clinical isolates of Pseudomonas aeruginosa from five Latin American countries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.biomol.com [resources.biomol.com]
- 12. Ceftolozane/tazobactam pharmacokinetic/pharmacodynamic-derived dose justification for phase 3 studies in patients with nosocomial pneumonia PMC [pmc.ncbi.nlm.nih.gov]



- 13. merck.com [merck.com]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. bio-fermen.bocsci.com [bio-fermen.bocsci.com]
- 17. actascientific.com [actascientific.com]
- 18. In Vivo Activities of Ceftolozane, a New Cephalosporin, with and without Tazobactam against Pseudomonas aeruginosa and Enterobacteriaceae, Including Strains with Extended-Spectrum β-Lactamases, in the Thighs of Neutropenic Mice PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Ceftolozane Sulfate]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b1250060#pharmacokinetics-andpharmacodynamics-of-ceftolozane-sulfate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com